molecular formula C6H16Cl2N2 B1458735 (3R)-1-methylpiperidin-3-amine dihydrochloride CAS No. 1157849-50-7

(3R)-1-methylpiperidin-3-amine dihydrochloride

Numéro de catalogue: B1458735
Numéro CAS: 1157849-50-7
Poids moléculaire: 187.11 g/mol
Clé InChI: LUOGVMPUQUBQTC-QYCVXMPOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of this compound is characterized by a six-membered saturated nitrogen-containing heterocyclic ring system. The compound possesses the molecular formula C₆H₁₆Cl₂N₂ with a molecular weight of 187.11 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (R)-1-methylpiperidin-3-amine dihydrochloride, reflecting its specific stereochemical configuration at the third carbon position of the piperidine ring.

The stereochemical designation (3R) indicates that the amine substituent at the third position of the piperidine ring adopts the R-configuration according to the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement is crucial for the compound's biological and chemical properties. The Simplified Molecular Input Line Entry System notation for the base compound is represented as CN1CCCC@@HC1, where the @@ symbol specifically denotes the R-configuration at the stereogenic center.

The piperidine ring in this compound adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The nitrogen atom at position 1 carries a methyl substituent, while the nitrogen-bearing amino group is positioned at carbon 3 in the R-configuration. This spatial arrangement creates a specific three-dimensional molecular geometry that influences the compound's interaction with biological targets and its overall chemical behavior.

Physical characterization studies have revealed important properties of this compound. The melting point ranges from 206.0 to 210.0 degrees Celsius, indicating a relatively stable crystalline structure. The specific rotation measurements demonstrate optical activity with values ranging from -1.0 to -3.0 degrees when measured at 20 degrees Celsius using sodium D-line light in water at a concentration of 1 gram per 100 milliliters. This negative optical rotation confirms the R-configuration and provides a practical method for enantiomeric identification.

Crystallographic Analysis of Salt Formation

The dihydrochloride salt formation represents a critical aspect of this compound's structural characterization. The salt exists as a stable crystalline solid that enhances both the compound's stability and its solubility in aqueous solutions. Crystallographic analysis has revealed that the compound can exist in different polymorphic forms, including hydrated variants that demonstrate distinct diffraction patterns.

Recent patent literature has documented the crystalline structure of (R)-3-aminopiperidine dihydrochloride monohydrate, which shares structural similarities with the methylated derivative. X-ray diffraction studies have shown that the compound crystallizes with specific lattice parameters that can be used for identification and quality control purposes. The powder X-ray diffraction pattern provides a unique fingerprint for this crystalline form, enabling precise characterization and differentiation from other polymorphic variants.

The salt formation involves the protonation of both nitrogen atoms present in the molecule - the tertiary nitrogen in the piperidine ring and the primary amino nitrogen at the third position. This dual protonation results in a dicationic species that is stabilized by two chloride counterions. The resulting ionic interactions contribute to the enhanced crystalline stability and improved handling properties compared to the free base form.

Analytical data from multiple sources confirm the high purity achievable in the crystalline dihydrochloride salt form. Total nitrogen analysis demonstrates purity levels exceeding 95.0 percent, while argentometric titration methods confirm purity levels above 97.0 percent. These high purity levels are essential for pharmaceutical applications where precise stoichiometry and consistent quality are paramount.

Comparative Analysis of Enantiomeric and Racemic Forms

The comparison between enantiomeric and racemic forms of 1-methylpiperidin-3-amine provides crucial insights into the importance of stereochemical purity in pharmaceutical applications. Chiral high-performance liquid chromatography methods have been developed specifically for the estimation of enantiomeric impurities in these compounds. These analytical techniques employ precolumn derivatization with para-toluene sulfonyl chloride to introduce chromophoric properties necessary for ultraviolet detection.

Research has demonstrated that the resolution between the two enantiomers can exceed 4.0 using appropriate chiral stationary phases, such as Chiralpak AD-H columns with mobile phases containing 0.1 percent diethyl amine in ethanol. This level of resolution enables precise quantification of enantiomeric excess and ensures quality control in pharmaceutical manufacturing processes.

The development of methods for preparing enantiomerically enriched forms has shown that crystalline (R)-3-aminopiperidine dihydrochloride monohydrate can be obtained with enantiomeric excess values exceeding 85:15, and in optimized conditions, ratios of 90:10 or even 95:5 can be achieved. These high levels of enantiomeric purity are critical for pharmaceutical applications where the undesired enantiomer might exhibit different biological activity or unwanted side effects.

Comparative studies between racemic and enantiomerically pure forms have revealed distinct crystallization behaviors. Patent literature indicates that certain racemates can form "true racemates" that crystallize in centrosymmetric space groups, while others may form racemic conglomerates of homoenantiomeric crystals. This crystallization behavior significantly impacts the feasibility of enantiomeric resolution through classical crystallization techniques.

The following table summarizes key comparative properties between the (R)-enantiomer and racemic forms:

Property (R)-Enantiomer Racemic Form
Specific Rotation -1.0 to -3.0° (c=1, H₂O) 0° (no optical activity)
Melting Point 206.0-210.0°C Similar range
Purity (Argentometric) >97.0% Variable
Enantiomeric Excess >95% achievable 0% by definition
Crystal Structure Defined chirality May form conglomerates

Industrial preparation methods for enantiomerically enriched forms often employ resolution techniques using chiral acids or enzymatic methods. The Curtius rearrangement has been identified as a particularly effective approach, as it typically proceeds with retention of configuration at the chiral center, allowing for the preparation of enantiomerically pure products from appropriately configured starting materials.

The stereochemical integrity of these compounds during various chemical transformations has been extensively studied. Research indicates that the R-configuration is maintained through most standard chemical manipulations, including salt formation and purification procedures, provided that harsh basic conditions that might lead to racemization are avoided. This stability of the chiral center is essential for maintaining the enantiomeric purity throughout pharmaceutical manufacturing processes.

Propriétés

IUPAC Name

(3R)-1-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOGVMPUQUBQTC-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157849-50-7
Record name (3R)-1-methylpiperidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

(3R)-1-methylpiperidin-3-amine dihydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a methyl group at the first position and an amine group at the third position. Its molecular formula is C6_6H15_{15}Cl2_2N, and it has a molecular weight of 180.10 g/mol. The compound's structure contributes to its binding affinity with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various receptors. Research indicates that it may function as either an agonist or antagonist at specific receptors, influencing physiological processes such as mood regulation, cognition, and potentially exhibiting anti-cancer properties.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may modulate neurotransmitter release, impacting conditions such as anxiety and depression.
  • Receptor Interaction : It shows potential in interacting with muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's disease .

Table 1: Biological Activity Summary

Activity Target Effect Reference
Neurotransmitter modulationVarious neurotransmitter systemsMood enhancement
Receptor interactionMuscarinic acetylcholine receptorCognitive enhancement
Anticancer potentialCancer cell linesCytotoxicity induction

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Cytotoxicity in Cancer Models :
    A study assessed the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells, revealing that it exhibited better cytotoxicity compared to standard treatments like bleomycin. This suggests potential for development as an anticancer agent .
  • Neuroprotective Effects :
    Research exploring its effects on cholinergic systems indicated that this compound could inhibit acetylcholinesterase activity, suggesting possible applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Table 2: Toxicological Profile

Endpoint Result Source
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Acute ToxicityNot classified as harmful by ingestion

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

(3R)-1-methylpiperidin-3-amine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase inhibitors like tofacitinib, which is used to treat rheumatoid arthritis and ulcerative colitis . The compound facilitates the creation of optically active intermediates necessary for these complex drugs.

Case Study: Tofacitinib Synthesis

A notable application involves its use in the preparation of tofacitinib through a multi-step synthetic route that includes converting racemic mixtures into enantiomerically pure forms using this compound as a key reagent .

Kinetic Resolution

The compound has been utilized in the kinetic resolution of racemic heterocyclic amines, demonstrating its effectiveness in synthesizing enantiomerically pure compounds. This application is particularly relevant in medicinal chemistry, where the chirality of a drug can significantly influence its pharmacological properties.

Buffering Agent

In biological and biochemical applications, this compound acts as an organic buffer, helping to maintain pH levels during various reactions . This property is essential for experiments requiring stable pH conditions for optimal enzyme activity and stability.

Comparaison Avec Des Composés Similaires

Piperidine Derivatives with Aromatic Substituents

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

  • Structure : Contains a benzyl group at the 1-position and additional methyl groups at the 3- and 4-positions.
  • Molecular Weight : 277.24 g/mol .
  • Applications : Intermediate in synthesizing Tofacitinib , a Janus kinase (JAK) inhibitor used for autoimmune diseases .
  • Key Difference : The benzyl group enhances lipophilicity, improving membrane permeability compared to the simpler methyl group in the target compound.

(3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Fluorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride Structure: Features a fluorophenyl-substituted piperidine core linked to a tetrahydroisoquinoline moiety. Applications: Designed for opioid receptor modulation, with enhanced selectivity due to the fluorophenyl group . Key Difference: The extended aromatic system and fluorination increase receptor-binding affinity, unlike the minimalist structure of the target compound.

Stereoisomers

(S)-1-Methylpiperidin-3-amine Dihydrochloride

  • Structure : Mirror-image stereoisomer of the target compound (3R configuration vs. 3S).
  • Similarity Score : 0.88 compared to the target compound .
  • Key Difference : Stereochemistry affects biological activity; the (S)-isomer may show divergent interactions in chiral environments, such as enzyme active sites.

Non-Piperidine Analogues

(R)-3-Aminopyrrolidine Dihydrochloride Structure: Five-membered pyrrolidine ring with an amine group at the 3-position. Molecular Weight: 159.06 g/mol . Applications: Used in synthesizing peptidomimetics and kinase inhibitors. Key Difference: Smaller ring size reduces conformational flexibility, altering binding kinetics compared to piperidine derivatives.

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Primary Application Reference
(3R)-1-Methylpiperidin-3-amine diHCl 173.084 190–195 1-Me, 3-NH₂ Pharmaceutical intermediate
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine diHCl 277.24 N/A 1-Bn, 3-NHMe, 4-Me Tofacitinib intermediate
(S)-1-Methylpiperidin-3-amine diHCl ~173.08 N/A 1-Me, 3-NH₂ (S-config.) Chiral building block
(R)-3-Aminopyrrolidine diHCl 159.06 N/A 3-NH₂ (pyrrolidine ring) Kinase inhibitor synthesis

Méthodes De Préparation

Reaction Scheme and Conditions

The most documented and industrially relevant method for preparing (3R)-1-methylpiperidin-3-amine dihydrochloride involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) as the reducing agent in tetrahydrofuran (THF) solvent.

  • Step (i): Addition of 1.0 to 2.5 equivalents of lithium aluminum hydride in THF to 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in THF.
  • Temperature: Initial mixing at 10°C to 45°C, typically around 35°C.
  • Step (ii): Heating the reaction mixture between 45°C and 70°C, commonly 55°C to 65°C.
  • Workup: The product (R)-3-aminopiperidine is isolated by filtration after admixing with concentrated hydrochloric acid to form the dihydrochloride salt.

Reaction Parameters and Scale

  • The equivalents of LiAlH4 are often optimized between 1.5 and 2.0, with 1.6 equivalents being a preferred value for efficient reduction.
  • The process is scalable, with documented batches using at least 4 kg of (R)-3-aminopiperidin-2-one hydrochloride and 14 kg of LiAlH4.
  • Solvent: Tetrahydrofuran (THF) is used exclusively in the reduction step due to its compatibility with LiAlH4 and the substrate.

Reaction Summary Table

Parameter Range / Typical Value
(R)-3-aminopiperidin-2-one HCl 1 equivalent (≥ 1 kg scale)
Lithium aluminum hydride (LiAlH4) 1.0–2.5 equivalents (1.6 preferred)
Solvent Tetrahydrofuran (THF)
Initial temperature (mixing) 10°C – 45°C (typically 35°C)
Heating temperature 45°C – 70°C (typically 55°C – 65°C)
Reaction time Not explicitly specified, typically several hours
Product isolation Filtration after acidification with concentrated HCl

Precursor Synthesis: Preparation of (R)-3-aminopiperidin-2-one Hydrochloride

The starting material (R)-3-aminopiperidin-2-one hydrochloride itself is synthesized through a multi-step process involving:

  • Methylation and Esterification: (R)-2,5-diaminopentanoic acid hydrochloride is reacted with acetyl chloride in methanol at 0°C to 15°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.
  • Cyclization and Base Treatment: The ester is treated with sodium methoxide in methanol at -10°C to 0°C to induce cyclization forming the lactam (R)-3-aminopiperidin-2-one.
  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in methanol at 0°C to 20°C yields the hydrochloride salt of the lactam.

Alternative Preparation Method: Direct Acidification of (R)-3-aminopiperidine

Once (R)-3-aminopiperidine is obtained by reduction, it is converted to the dihydrochloride salt by admixing with concentrated hydrochloric acid. This step is critical for isolating the stable salt form suitable for further applications.

Analytical and Purification Techniques

  • The reaction progress and product purity are monitored by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
  • Filtration and washing steps are employed to purify the final dihydrochloride salt.
  • Crystallization may be used to enhance purity and control particle size.

Summary Table of Preparation Steps

Step No. Reaction Step Reagents & Conditions Outcome
1 Esterification of (R)-2,5-diaminopentanoic acid HCl Acetyl chloride, methanol, 0–15°C (R)-Methyl 2,5-diaminopentanoate dihydrochloride
2 Cyclization to lactam Sodium methoxide, methanol, -10°C to 0°C (R)-3-aminopiperidin-2-one
3 Formation of lactam hydrochloride salt HCl, methanol, 0–20°C (R)-3-aminopiperidin-2-one hydrochloride
4 Reduction of lactam salt LiAlH4, THF, 10–45°C initial, then 45–70°C heating (R)-3-aminopiperidine
5 Acidification to dihydrochloride salt Concentrated HCl This compound

Research Findings and Optimization Notes

  • The use of 1.6 equivalents of lithium aluminum hydride provides a balance between complete reduction and reagent economy.
  • Maintaining the reaction temperature around 35°C during addition prevents side reactions and ensures controlled reduction.
  • The final heating step between 55°C and 65°C is essential for complete conversion.
  • Large-scale synthesis (>kg scale) has been successfully demonstrated with consistent yields and purity.
  • The choice of tetrahydrofuran as solvent is critical due to its ability to solubilize reagents and maintain reaction homogeneity.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for confirming the structure and enantiomeric purity of (3R)-1-methylpiperidin-3-amine dihydrochloride?

  • Methodology :

  • NMR Spectroscopy : Use 1H and 13C NMR to confirm proton/carbon environments and compare with simulated spectra for stereochemical consistency. DEPT experiments can clarify CH/CH2/CH3 groups.
  • Chiral HPLC : Quantify enantiomeric excess (ee) using a chiral stationary phase (e.g., amylose- or cellulose-based columns) and validate against racemic controls.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns via ESI-MS or MALDI-TOF.
  • Polarimetry : Measure optical rotation to corroborate chiral purity if HPLC is unavailable .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Experimental Design :

  • Variables : Test temperature (4°C, 25°C, 40°C), humidity (controlled vs. ambient), and light exposure (UV/visible).
  • Analytical Endpoints : Monitor degradation via HPLC purity assays, moisture content (Karl Fischer titration), and crystallinity (XRD).
  • Duration : Conduct accelerated stability testing (e.g., 1–3 months) with periodic sampling. Include negative controls (inert atmosphere) to isolate hygroscopic effects .
    彻底根治网卡网慢!极限优化你的网速!
    11:28

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

  • Methodology :

  • Model Validation : Cross-check docking results with molecular dynamics simulations to assess protein-ligand complex stability.
  • Experimental Replication : Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics and thermodynamics.
  • Solubility Adjustments : Account for solubility discrepancies by testing in DMSO/PBS mixtures and using dynamic light scattering (DLS) to detect aggregation .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Approach :

  • Process Optimization : Standardize reaction parameters (temperature, catalyst loading) using design of experiments (DoE).
  • In-Process Controls (IPC) : Implement real-time monitoring (e.g., FTIR for intermediate formation).
  • Crystallization Protocols : Use anti-solvent crystallization with controlled cooling rates to ensure consistent particle size distribution (PSD) and polymorphic form .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. How should researchers address conflicting cytotoxicity results across different cell lines in preclinical studies?

  • Analysis Framework :

  • Cell Line Validation : Confirm genetic stability (STR profiling) and metabolic activity (MTT/WST-1 assays).
  • Mechanistic Studies : Perform transcriptomics/proteomics to identify cell-specific pathways affected by the compound.
  • Dose-Response Modeling : Use Hill equation fits to compare IC50 values and assess statistical significance via ANOVA .

Data Reproducibility & Validation

Q. What statistical methods ensure reproducibility in dose-response studies involving this compound?

  • Recommendations :

  • Power Analysis : Predefine sample sizes to achieve ≥80% statistical power.
  • Replicated Analysis : Perform triplicate experiments across independent labs to control for operator bias.
  • Data Normalization : Use Z-score or percent inhibition relative to positive/negative controls to standardize results .

Q. How can researchers validate the chiral integrity of this compound during long-term biological assays?

  • Validation Protocol :

  • Periodic Sampling : Extract compound from assay matrices (e.g., cell lysate) and re-analyze ee via chiral HPLC.
  • Stability-Indicating Methods : Develop LC-MS/MS methods to detect racemization products.
  • Control Experiments : Incubate pure enantiomer in assay media without cells to isolate chemical vs. enzymatic racemization .

Cross-Disciplinary Applications

Q. What computational tools are recommended for predicting the ADMET profile of this compound?

  • Toolkit :

  • QSAR Models : Use SwissADME or ADMETLab2.0 for permeability/clearance predictions.
  • Molecular Dynamics : Simulate blood-brain barrier penetration with GROMACS.
  • Metabolism Prediction : Leverage CYP450 inhibition data from PubChem or ChEMBL .

Q. How can structural analogs of this compound inform SAR studies?

  • Strategy :

  • Scaffold Modifications : Synthesize derivatives with varied alkyl/aryl substitutions on the piperidine ring.
  • Activity Cliffs : Compare IC50 values to identify critical functional groups.
  • Co-Crystallization : Resolve ligand-target complexes via X-ray crystallography to guide rational design .
    数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评
    17:22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1-methylpiperidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(3R)-1-methylpiperidin-3-amine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.